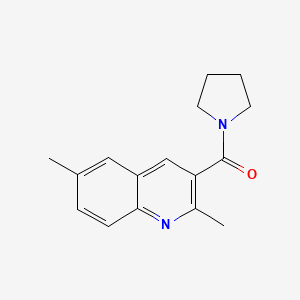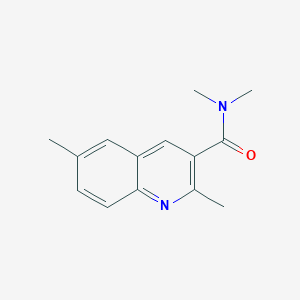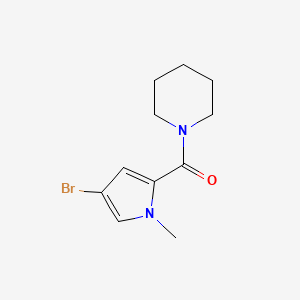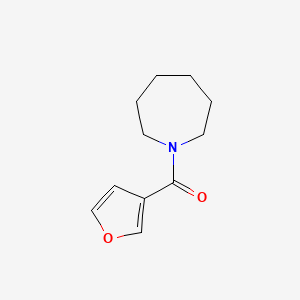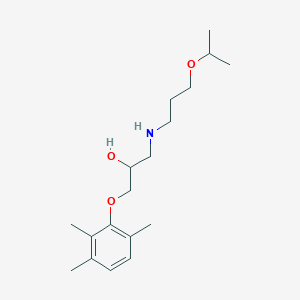
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound, also known as ICI 118,551, is a selective β2-adrenoceptor antagonist that has been extensively studied for its mechanism of action and physiological effects.
作用机制
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol is a selective β2-adrenoceptor antagonist that works by blocking the action of adrenaline and noradrenaline on the β2-adrenoceptors. This results in the relaxation of smooth muscles in the airways, leading to bronchodilation and improved breathing. The compound also has anti-inflammatory effects, which further contribute to its therapeutic effects in respiratory disorders.
Biochemical and Physiological Effects:
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol has been shown to have several biochemical and physiological effects. In respiratory disorders, the compound has been shown to improve lung function and reduce airway inflammation. In agriculture, the compound has been shown to have pesticidal effects on various pests and diseases in crops. In industry, the compound has been shown to have surfactant properties, which make it useful in the production of various products.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol in lab experiments is its selectivity for β2-adrenoceptors, which makes it a useful tool for studying the physiological effects of β2-adrenoceptor activation. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
There are several future directions for research on 1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol. One area of research is the development of new therapeutic applications for the compound, particularly in the treatment of respiratory disorders. Another area of research is the development of new pesticidal applications for the compound, particularly in the control of pests and diseases in crops. Additionally, there is potential for further research on the surfactant properties of the compound and its potential applications in industry.
合成方法
The synthesis of 1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol involves several steps, including the reaction of 2,3,6-trimethylphenol with propylene oxide to form 2,3,6-trimethylphenoxypropanol. The resulting product is then reacted with 3-chloropropylamine to form 1-(3-Chloropropyl)-3-(2,3,6-trimethylphenoxy)propan-2-ol. The final step involves the reaction of the chlorinated product with isopropylamine to form 1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol.
科学研究应用
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have potential therapeutic effects in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. In agriculture, this compound has been used as a pesticide to control pests and diseases in crops. In industry, this compound has been used as a surfactant in the production of various products, including detergents and cosmetics.
属性
IUPAC Name |
1-(3-propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3/c1-13(2)21-10-6-9-19-11-17(20)12-22-18-15(4)8-7-14(3)16(18)5/h7-8,13,17,19-20H,6,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEVFSJTYPWFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(CNCCCOC(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

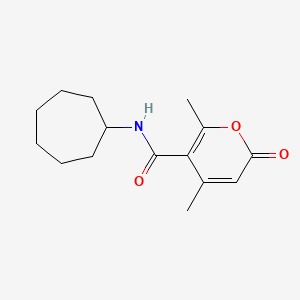
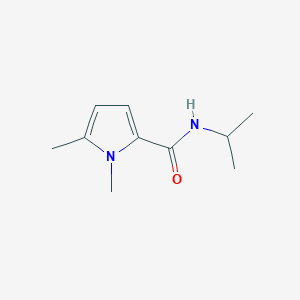
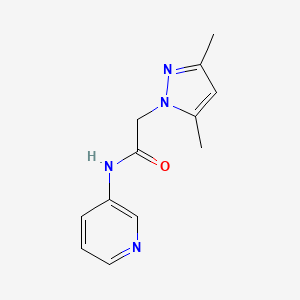
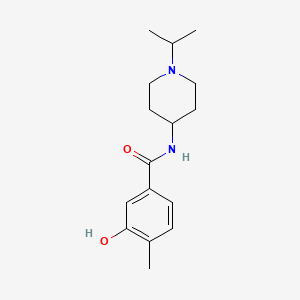
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-5,7-dimethyl-1-(2-methyl-5-nitrophenyl)imino-2,6-diphenylpyrrolo[3,4-d]diazaphosphinine](/img/structure/B7504611.png)
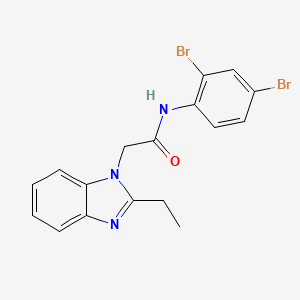

![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
